

A Technical Guide to the Solubility of Cetyl Lactate in Organic Solvents

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Compound of Interest

Compound Name: Cetyl lactate

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Introduction

Cetyl lactate, the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient widely utilized in the cosmetic, personal care, and pharmaceutical industries.^{[1][2]} Chemically known as hexadecyl 2-hydroxypropanoate, it functions primarily as a nonionic emollient, skin-conditioning agent, and texture enhancer.^{[3][4][5][6]} Its efficacy in formulations, from creams and lotions to topical drug delivery systems, is fundamentally dictated by its physicochemical properties, most notably its solubility in various organic solvents.

Understanding the solubility profile of **cetyl lactate** is critical for formulators to ensure product stability, bioavailability of active pharmaceutical ingredients (APIs), and desired sensory characteristics. This technical guide provides a comprehensive overview of the solubility of **cetyl lactate** in common organic solvents, presents a standardized experimental protocol for solubility determination, and illustrates its application in formulation development.

Physicochemical Properties of Cetyl Lactate

Cetyl lactate is a white to light yellow, waxy solid at room temperature with a faint, fatty, butter-like odor.^{[1][3][5]} Its key physical and chemical properties are summarized in the table below.

Property	Value	References
IUPAC Name	hexadecyl 2-hydroxypropanoate	[1][7][8]
CAS Number	35274-05-6	[3][4][9]
Molecular Formula	C ₁₉ H ₃₈ O ₃	[1][3][7]
Molecular Weight	314.5 g/mol	[1][4][7]
Physical State	White, waxy solid	[1][2]
Melting Point	35 - 44 °C	[1][5][10]
Boiling Point	170 °C @ 1 mmHg; 353-354 °C @ 760 mmHg	[3][4][10]
logP (o/w)	6.69 - 7.6	[7][9][10]

Solubility Profile of Cetyl Lactate

Cetyl lactate's molecular structure, featuring a long lipophilic cetyl (C16) chain and a more polar lactate head with a hydroxyl group, gives it a distinct solubility profile. It is broadly characterized by its lipophilicity, leading to good solubility in non-polar and moderately polar organic solvents while being practically insoluble in highly polar solvents like water.[1][5][11]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for **cetyl lactate** in various organic solvents based on technical data sheets and scientific literature.

Solvent	Solvent Type	Solubility	References
Water	Highly Polar Protic	Practically Insoluble (60 µg/L at 25°C)	[1] [4] [5] [7] [9] [11]
Ethanol	Polar Protic	Soluble	[1] [7] [8] [10] [11] [12] [13]
Propylene Glycol	Polar Protic	Soluble (~3% w/w at room temperature)	[12] [14]
Diethyl Ether	Polar Aprotic	Soluble	[1] [11]
Isopropyl Myristate (IPM)	Non-polar	Soluble	[10]
Oleyl Alcohol	Non-polar	Soluble	[10]
Mineral Oil	Non-polar	Dispersible	[12]
Oils (General)	Non-polar	Soluble	[2] [10]
Glycerine	Highly Polar Protic	Insoluble	[12]

Note: In one study, donor solutions for in-vitro experiments required heating to 50°C to dissolve higher concentrations (5% w/w) of **cetyl lactate** in propylene glycol, indicating that solubility is temperature-dependent and limited at room temperature.[\[14\]](#)

Experimental Protocol for Solubility Determination

While specific quantitative data is limited in publicly available literature, the solubility of **cetyl lactate** can be determined using a standardized laboratory method. The isothermal equilibrium method is a reliable technique to quantify the solubility of a solid compound in a solvent at a constant temperature.

Title: Determination of Cetyl Lactate Solubility via the Isothermal Equilibrium Method

Principle: This method involves saturating a solvent with the solute (**cetyl lactate**) at a constant temperature until the solution reaches equilibrium (i.e., the rate of dissolution equals the rate of

precipitation). The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Apparatus and Materials:

- Analytical balance (± 0.0001 g)
- Thermostatic shaker bath or incubator
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Centrifuge
- Micropipettes
- Volumetric flasks
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
- **Cetyl Lactate** (solute)
- Selected organic solvents

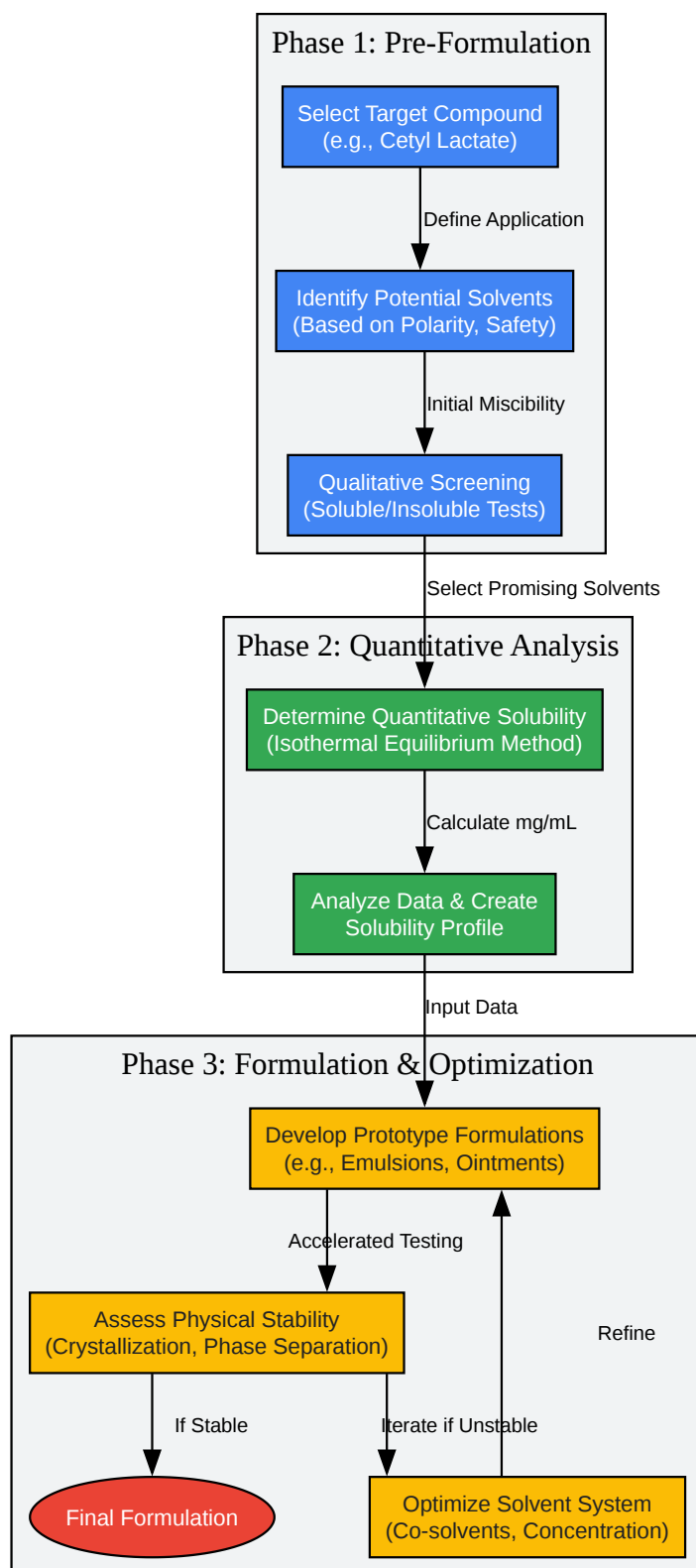
Procedure:

- Preparation: Add an excess amount of **cetyl lactate** to a series of vials. The excess is crucial to ensure saturation is achieved.
- Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.^[14] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
- **Sample Extraction:** Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the sediment, draw the liquid from the top layer.
- **Filtration:** Immediately filter the extracted aliquot through a syringe filter (0.45 μm) to remove any remaining micro-particulates. This step is critical to prevent erroneously high results.
- **Dilution:** Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- **Analysis:** Quantify the concentration of **cetyl lactate** in the diluted sample using a validated HPLC or GC method.
- **Calculation:** Calculate the initial solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or g/100g of solvent.

Application in Formulation Development

The solubility data is paramount for the successful incorporation of **cetyl lactate** into a formulation. As an emollient, it must be fully dissolved in the oil phase of an emulsion to prevent crystallization and ensure a smooth, uniform texture. In pharmaceutical applications, **cetyl lactate** is investigated as a percutaneous absorption enhancer.^{[1][8][14]} Its ability to dissolve an active pharmaceutical ingredient (API) and interact with the stratum corneum lipids is key to this function.^[14] The workflow below illustrates the logical process of utilizing solubility data in formulation science.



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Caption: Logical workflow for solubility assessment in formulation development.

Conclusion

Cetyl lactate exhibits significant solubility in a range of non-polar and moderately polar organic solvents, including ethanol, propylene glycol, and various oils, while remaining practically insoluble in water. This solubility profile is central to its role as a versatile emollient and functional excipient in cosmetics and pharmaceuticals. The systematic determination of its solubility using standardized methods like the isothermal equilibrium protocol is a critical pre-formulation step. This data enables scientists to develop stable, effective, and aesthetically pleasing products, and to harness **cetyl lactate**'s potential as a skin penetration enhancer for topical drug delivery systems.

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